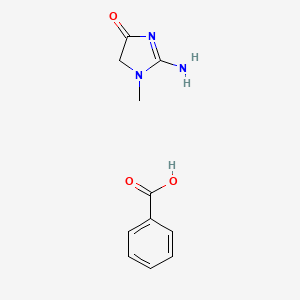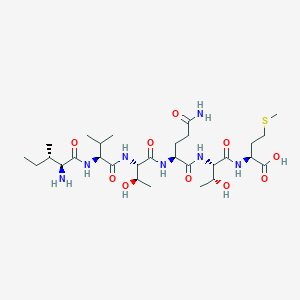![molecular formula C10H9FO4S B15172047 {[2-Fluoro-4-(methoxycarbonyl)phenyl]sulfanyl}acetic acid CAS No. 921212-05-7](/img/structure/B15172047.png)
{[2-Fluoro-4-(methoxycarbonyl)phenyl]sulfanyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[2-Fluoro-4-(methoxycarbonyl)phenyl]sulfanyl}acetic acid is an organic compound that features a fluorine atom, a methoxycarbonyl group, and a sulfanylacetic acid moiety attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Fluoro-4-(methoxycarbonyl)phenyl]sulfanyl}acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-4-methoxycarbonylphenylboronic acid with a suitable sulfanylacetic acid derivative under specific reaction conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
化学反応の分析
Types of Reactions
{[2-Fluoro-4-(methoxycarbonyl)phenyl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methoxycarbonyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
{[2-Fluoro-4-(methoxycarbonyl)phenyl]sulfanyl}acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of {[2-Fluoro-4-(methoxycarbonyl)phenyl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The presence of the fluorine atom and the methoxycarbonyl group can enhance its binding affinity and specificity towards these targets .
類似化合物との比較
Similar Compounds
- 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid
- 2-Fluoro-4-methoxyacetophenone
- 2,4,5-Trifluorophenylacetic acid
Uniqueness
{[2-Fluoro-4-(methoxycarbonyl)phenyl]sulfanyl}acetic acid is unique due to the presence of both a fluorine atom and a sulfanylacetic acid moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
921212-05-7 |
|---|---|
分子式 |
C10H9FO4S |
分子量 |
244.24 g/mol |
IUPAC名 |
2-(2-fluoro-4-methoxycarbonylphenyl)sulfanylacetic acid |
InChI |
InChI=1S/C10H9FO4S/c1-15-10(14)6-2-3-8(7(11)4-6)16-5-9(12)13/h2-4H,5H2,1H3,(H,12,13) |
InChIキー |
BKDCBYZYHIUZOO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C=C1)SCC(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide](/img/structure/B15171971.png)




![2-[(9-tert-butyl-1,5-dicyano-4-hydroxy-3-azaspiro[5.5]undeca-1,3-dien-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B15172004.png)

![4-(3-Methylphenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B15172008.png)


![N-[2-(3,3,3-Trifluoropropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15172024.png)
![4-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]butanamide](/img/structure/B15172027.png)

![Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate](/img/structure/B15172042.png)
